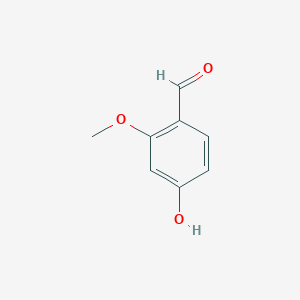
4-Hydroxy-2-Methoxybenzaldehyd
Übersicht
Beschreibung
4-Hydroxy-2-methoxybenzaldehyde, also known as 4-Methoxysalicylaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and an isomer of vanillin.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-methoxybenzaldehyde has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
4-Hydroxy-2-methoxybenzaldehyde, also known as 2-Hydroxy-4-methoxybenzaldehyde (HMB), primarily targets Fusarium graminearum , a severe pathogen threatening the safety of agriculture and food . It also targets Staphylococcus aureus , a common bacterial pathogen often involved in healthcare-associated infections . HMB is a potent inhibitor of tyrosinase , an enzyme that catalyzes the oxidation of phenols .
Mode of Action
HMB interacts with its targets by disrupting their cellular structures and functions. It damages the cell membranes of Fusarium graminearum, increasing their permeability . It also inhibits the biosynthesis of deoxynivalenol (DON), a type of mycotoxin . In Staphylococcus aureus, HMB disrupts the cell membrane, leading to the release of intracellular proteins and nucleic acid contents .
Biochemical Pathways
HMB affects several biochemical pathways. It induces lipid oxidation and osmotic stress in the cell membrane of Fusarium graminearum . It also disrupts the cellular antioxidation systems of fungi, such as superoxide dismutases, glutathione reductase, etc .
Pharmacokinetics
It’s known that hmb is a plant secondary metabolite, suggesting that it might be metabolized and excreted by plant metabolic pathways .
Result of Action
The action of HMB results in significant molecular and cellular effects. It inhibits the growth of Fusarium graminearum and reduces the content of deoxynivalenol (DON) by 93.59% . It also exhibits profound staphyloxanthin inhibitory activity against Staphylococcus aureus . Other virulences of Staphylococcus aureus, such as lipase, nuclease, and hemolysin, are also significantly inhibited upon HMB treatment .
Action Environment
The action, efficacy, and stability of HMB can be influenced by environmental factors. For instance, the antifungal effect of HMB against Fusarium graminearum was confirmed on wheat grains , suggesting that the presence of certain substrates might enhance its efficacy.
Biochemische Analyse
Biochemical Properties
4-Hydroxy-2-methoxybenzaldehyde has been found to interact with various enzymes and proteins. It has been reported to disrupt the antioxidant and cell wall integrity systems in fungi, indicating a crosstalk between these two systems under 4-Hydroxy-2-methoxybenzaldehyde-induced toxicity .
Cellular Effects
4-Hydroxy-2-methoxybenzaldehyde has shown to have significant effects on cellular processes. It has been reported to destroy cell membranes and inhibit DON biosynthesis . It also increases cell membrane permeability and inhibits respiration .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-2-methoxybenzaldehyde involves its interaction with cellular antioxidation components. It has been found to disrupt cell membranes by increasing their permeability . It also inhibits the biosynthesis of deoxynivalenol (DON), a type of mycotoxin .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Hydroxy-2-methoxybenzaldehyde has shown to have long-term effects on cellular function. It has been reported to disrupt cell wall integrity and increase cell membrane permeability over time .
Metabolic Pathways
Given its biochemical properties, it is likely that it interacts with enzymes or cofactors involved in cellular antioxidation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of phenol derivatives with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF). The mixture is heated under reflux for 24 hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production of 4-Hydroxy-2-methoxybenzaldehyde often involves the use of advanced techniques such as solid-phase synthesis. This method supports the preparation of fully protected peptide fragments, making it a valuable intermediate in various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the type of reaction and reagents used .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-methoxybenzaldehyde is similar to other phenolic aldehydes such as vanillin (4-Hydroxy-3-methoxybenzaldehyde) and isovanillin (3-Hydroxy-4-methoxybenzaldehyde). it is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities . Other similar compounds include:
Eigenschaften
IUPAC Name |
4-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIZZNFQJPOKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334061 | |
| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18278-34-7 | |
| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

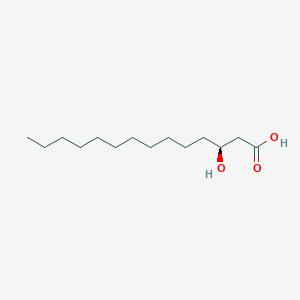

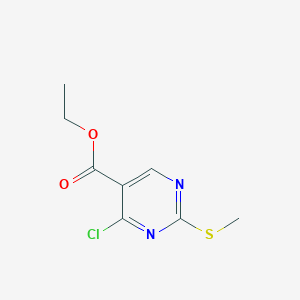
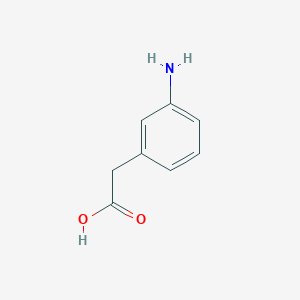
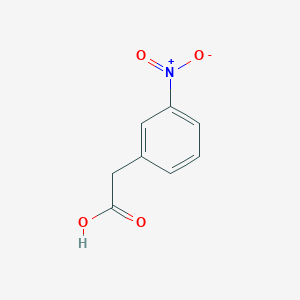

![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B14240.png)






